2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Description
2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS: 898753-48-5) is a propiophenone derivative with the molecular formula C₁₉H₂₂O and a molecular weight of 266.38 g/mol. Structurally, it features methyl substituents at the 2' and 3' positions on one aromatic ring and at the 2 and 5 positions on the adjacent phenyl group (Figure 1).
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-15(3)17(12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGZZUBAKKQXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644737 | |
| Record name | 1-(2,3-Dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-48-5 | |
| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2,5-dimethylbenzene (2,5-dimethyltoluene) and 2’,3’-dimethylpropiophenone.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of 2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Substituted propiophenones exhibit diverse chemical and biological behaviors depending on the position, type, and electronic nature of substituents. Below is a comparative analysis of key analogs:
A. 2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-62-6)
- Molecular Formula : C₁₉H₂₂O (identical to the target compound).
- Substituents : Methyl groups at 2',3' (first ring) and 3,5 (second ring).
- Physical Properties :
- Key Difference: The 3,5-dimethyl substitution on the second phenyl ring introduces greater symmetry compared to the 2,5-dimethyl substitution in the target compound.
B. 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS: 898753-63-4)
- Molecular Formula : C₁₉H₂₂O.
- Substituents : Methyl groups at 3',5' (first ring) and 2,5 (second ring).
- Key Difference : The 3',5'-dimethyl substitution on the first ring creates a para-directing electronic effect, which could enhance electron density at the ketone group. This contrasts with the ortho/meta substitution (2',3') in the target compound, which may increase steric hindrance .
C. 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone (CAS: 898792-80-8)
- Molecular Formula : C₁₉H₂₂O.
- Substituents : Methyl groups at 2',6' (first ring) and 2,3 (second ring).
- The 2,3-dimethyl substitution on the second ring further exacerbates steric effects, which could limit interactions in biological systems .
Chlorinated and Thio-Methyl Derivatives
- 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone (CAS: 898779-79-8): Molecular Formula: C₁₇H₁₆Cl₂O. Density: 1.206 g/cm³ (higher due to chlorine atoms). Boiling Point: 429.5°C .
- 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-49-9): Molecular Formula: C₁₆H₁₄Cl₂OS. Sulfur incorporation may enhance lipophilicity and alter metabolic stability .
Electronic and Steric Influences
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (electron-donating) increase lipophilicity and may enhance membrane permeability but reduce electrophilicity at the ketone group. Chlorine (electron-withdrawing) or cyano groups (e.g., in 2'-cyano analogs from ) could polarize the molecule, improving binding to electron-rich biological targets .
- Para-substituents (e.g., 3',5' in CAS 898753-63-4) allow for more planar molecular conformations, which might improve interaction with flat aromatic systems in enzymes .
Data Table: Key Properties of Propiophenone Analogs
| Compound Name (CAS) | Molecular Formula | Substituent Positions | Boiling Point (°C) | Density (g/cm³) | Key Features |
|---|---|---|---|---|---|
| Target: 2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (898753-48-5) | C₁₉H₂₂O | 2',3' (Ring A); 2,5 (Ring B) | N/A | N/A | High steric hindrance |
| 2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (898780-62-6) | C₁₉H₂₂O | 2',3' (Ring A); 3,5 (Ring B) | 420.2 ± 24.0 | 1.011 ± 0.06 | Symmetric substitution on Ring B |
| 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone (898779-79-8) | C₁₇H₁₆Cl₂O | 2',5'-Cl (Ring A); 3,4-Me (Ring B) | 429.5 | 1.206 | High density due to Cl atoms |
Biological Activity
2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propiophenone backbone with two methyl groups at the 2' and 3' positions and a dimethylphenyl substituent. Its unique structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to interact with specific molecular targets, such as enzymes involved in cell cycle regulation, underlies its anticancer effects.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Electrophilic Interactions : The compound acts as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell growth and apoptosis, contributing to its observed biological activities.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
- Anticancer Activity : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a reduction of cell viability by over 60% at a concentration of 25 µM after 48 hours.
Data Summary Table
| Activity | Target Organisms/Cell Lines | Concentration (µg/mL or µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |
| Escherichia coli | 50 | Significant growth inhibition | |
| Anticancer | MCF-7 (breast cancer) | 25 | >60% reduction in cell viability |
Q & A
Q. What are the key synthetic routes for 2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation due to the aromatic substituents. For example, coupling 2,5-dimethylbenzene derivatives with propiophenone precursors under acidic catalysis (e.g., AlCl₃) . Reaction temperature (optimized between 60–80°C) and stoichiometric ratios of acylating agents significantly affect yield. Evidence from similar propiophenone derivatives suggests that excess methyl substituents on the aryl ring may sterically hinder acylation, requiring longer reaction times (~12–24 hrs) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include aromatic proton signals (δ 6.8–7.5 ppm for substituted phenyl groups) and methyl resonances (δ 2.2–2.6 ppm for -CH₃) . For example, in 3-(2,5-dimethylphenyl)propenoic acid, the deshielded carboxylic proton appears at δ 12.1 ppm .
- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection (λ = 254 nm) is recommended for purity analysis, as demonstrated for structurally related ethanone derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or photodegradation. Evidence from analogous cinnamic acid derivatives indicates sensitivity to moisture, requiring desiccants like silica gel .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in different reaction environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model steric and electronic effects of methyl substituents on reaction pathways. For instance, meta-substituted methyl groups may increase electron density at the para position, favoring electrophilic substitution . Solvent effects (polar vs. nonpolar) can be modeled using COSMO-RS to predict solubility and reaction kinetics .
Q. What strategies resolve contradictions in data from different analytical methods (e.g., HPLC vs. NMR purity assessments)?
- Methodological Answer : Discrepancies often arise from matrix interferences (e.g., residual solvents in HPLC) or integration errors in NMR. Cross-validate using:
Q. What are the challenges in studying the photophysical properties of this compound, and how can they be methodologically addressed?
- Methodological Answer : Methyl groups may induce aggregation-caused quenching (ACQ) in fluorescence studies. Mitigate this by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
